(2E)-3-{4-[(4-chlorobenzyl)oxy]-3-methoxyphenyl}-N-[2-chloro-5-(trifluoromethyl)phenyl]-2-cyanoprop-2-enamide (2E)-3-{4-[(4-chlorobenzyl)oxy]-3-methoxyphenyl}-N-[2-chloro-5-(trifluoromethyl)phenyl]-2-cyanoprop-2-enamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC14904411
InChI: InChI=1S/C25H17Cl2F3N2O3/c1-34-23-11-16(4-9-22(23)35-14-15-2-6-19(26)7-3-15)10-17(13-31)24(33)32-21-12-18(25(28,29)30)5-8-20(21)27/h2-12H,14H2,1H3,(H,32,33)/b17-10+
SMILES:
Molecular Formula: C25H17Cl2F3N2O3
Molecular Weight: 521.3 g/mol

(2E)-3-{4-[(4-chlorobenzyl)oxy]-3-methoxyphenyl}-N-[2-chloro-5-(trifluoromethyl)phenyl]-2-cyanoprop-2-enamide

CAS No.:

Cat. No.: VC14904411

Molecular Formula: C25H17Cl2F3N2O3

Molecular Weight: 521.3 g/mol

* For research use only. Not for human or veterinary use.

(2E)-3-{4-[(4-chlorobenzyl)oxy]-3-methoxyphenyl}-N-[2-chloro-5-(trifluoromethyl)phenyl]-2-cyanoprop-2-enamide -

Specification

Molecular Formula C25H17Cl2F3N2O3
Molecular Weight 521.3 g/mol
IUPAC Name (E)-3-[4-[(4-chlorophenyl)methoxy]-3-methoxyphenyl]-N-[2-chloro-5-(trifluoromethyl)phenyl]-2-cyanoprop-2-enamide
Standard InChI InChI=1S/C25H17Cl2F3N2O3/c1-34-23-11-16(4-9-22(23)35-14-15-2-6-19(26)7-3-15)10-17(13-31)24(33)32-21-12-18(25(28,29)30)5-8-20(21)27/h2-12H,14H2,1H3,(H,32,33)/b17-10+
Standard InChI Key BIRFNDRBWBXPIM-LICLKQGHSA-N
Isomeric SMILES COC1=C(C=CC(=C1)/C=C(\C#N)/C(=O)NC2=C(C=CC(=C2)C(F)(F)F)Cl)OCC3=CC=C(C=C3)Cl
Canonical SMILES COC1=C(C=CC(=C1)C=C(C#N)C(=O)NC2=C(C=CC(=C2)C(F)(F)F)Cl)OCC3=CC=C(C=C3)Cl

Introduction

(2E)-3-{4-[(4-chlorobenzyl)oxy]-3-methoxyphenyl}-N-[2-chloro-5-(trifluoromethyl)phenyl]-2-cyanoprop-2-enamide is a complex organic molecule characterized by its diverse functional groups and structural features. Its molecular formula is not explicitly provided in the available literature, but it is known to have a molecular weight of approximately 521.32 g/mol. This compound includes a cyano group, a methoxy group, and a trifluoromethyl group, which contribute to its chemical reactivity and potential biological activity.

Synthesis and Chemical Reactions

The synthesis of this compound typically involves multi-step organic reactions. While specific details are not provided in the available literature, such syntheses often require careful control of reaction conditions, including temperature, solvent choice, and reaction time, to optimize yield and purity. Techniques like chromatography may be employed for purification.

Potential Applications and Biological Activities

Compounds with similar structures often exhibit significant biological activities, including potential roles in:

  • Medicinal Chemistry: The presence of diverse functional groups suggests potential therapeutic applications, such as anti-inflammatory or anticancer effects.

  • Agrochemicals: The compound's structural features may also be useful in developing new pesticides or herbicides.

Interaction studies are crucial for understanding the compound's behavior in biological systems. These studies may include:

  • Enzyme Inhibition: Investigating how the compound interacts with specific enzymes to inhibit their activity.

  • Receptor Binding: Examining the compound's ability to bind to receptors and modulate their activity.

Comparison with Similar Compounds

Several compounds share structural similarities with (2E)-3-{4-[(4-chlorobenzyl)oxy]-3-methoxyphenyl}-N-[2-chloro-5-(trifluoromethyl)phenyl]-2-cyanoprop-2-enamide. Notable examples include:

Compound NameMolecular FormulaKey Features
4-Chlorobenzyl EtherContains a chlorobenzyl moiety; simpler structure.
Trifluoromethyl AnilineContains trifluoromethyl group; used in pharmaceuticals.
3-Methoxyphenyl AmideSimplified structure; shows similar biological activities.

The uniqueness of (2E)-3-{4-[(4-chlorobenzyl)oxy]-3-methoxyphenyl}-N-[2-chloro-5-(trifluoromethyl)phenyl]-2-cyanoprop-2-enamide lies in its combination of multiple functional groups that enhance its reactivity and potential biological activity compared to simpler analogs.

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